Sodium lauroamphoacetate

説明

Sodium Lauroamphoacetate is a zwitterionic surfactant of the amphoacetate class . It is considered one of the gentlest cleansing agents in cosmetics . It is a surfactant that allows water, oil, and dirt to mix, allowing things to become clean . It is also a foam booster and conditioning agent . It can be found in personal care products such as hair conditioners, body wash, shampoo, facial cleansers, foaming cleansing products, and other items .

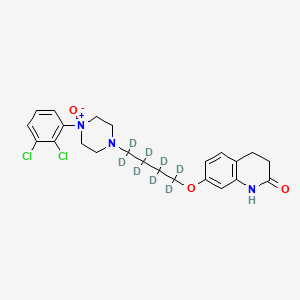

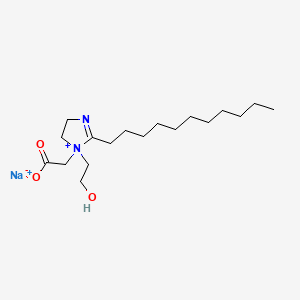

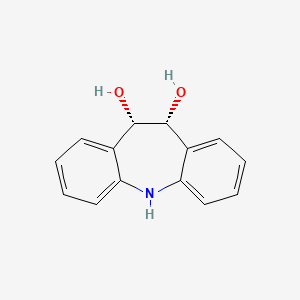

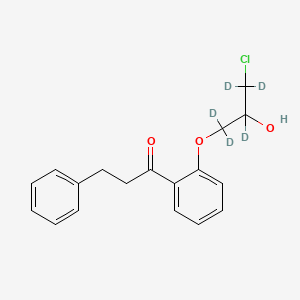

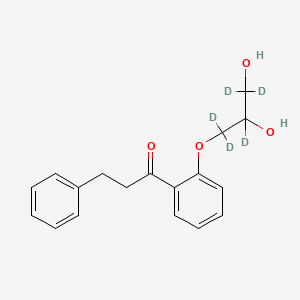

Molecular Structure Analysis

The molecular formula of Sodium Lauroamphoacetate is C18H34N2NaO3 . The average mass is 366.471 Da and the monoisotopic mass is 366.249451 Da .Chemical Reactions Analysis

Sodium Lauroamphoacetate is synthesized through a chemical reaction between lauric acid (derived from coconut oil), and glycine . This reaction forms an amphoteric surfactant with a balanced charge, resulting in the production of Sodium Lauroamphoacetate, which is then purified and used in cosmetic formulations .Physical And Chemical Properties Analysis

Sodium Lauroamphoacetate has an average mass of 366.471 Da and a monoisotopic mass of 366.249451 Da . It is soluble in water .科学的研究の応用

Cosmetic and Skincare Industry : Sodium lauroamphoacetate is used as a surfactant and mild foaming agent in cosmetic formulations for skin, hair, and mucosa. It's known for its low incidence of contact allergy despite extensive use. However, some cases of eczematous reactions have been reported, indicating its potential as an allergen (Foti et al., 2001).

Mining and Material Processing : In mineral processing, particularly in the flotation of cassiterite, sodium lauroamphoacetate acts as an effective collector. It demonstrates strong collecting ability compared to other agents and contributes to the separation of minerals like cassiterite from impurities (Chen et al., 2017).

Drug Delivery Systems : Sodium lauroamphoacetate is used in the modification of halloysite nanotubes (HNTs) for drug delivery, specifically for loading and releasing quercetin. Its modification on HNTs enhances interactions and improves drug loading and release profiles (Liu et al., 2021).

Dental Care Products : It's used in toothpaste and mouth rinses as a surface cleaning agent. Studies have investigated the clearance of sodium lauroamphoacetate from the oral cavity, indicating its minimal retention and short contact time with the oral cavity (Fakhry-Smith et al., 1997).

Low Irritant Liquid Cleanser Development : It's been used in developing low irritant liquid cleansers. Research has focused on selecting surfactants, including sodium lauroamphoacetate, through various screening methods for their low irritant properties (Peter et al., 2005).

Pharmaceutical Formulations : Its role in the solubility and dissolution behavior of drugs has been studied. For instance, its effect on the solubility of piroxicam in different pH environments has been investigated (Paaver et al., 2012).

Potential Contraceptive Devices : Research has explored the use of sodium lauroamphoacetate in gel formulations for their contraceptive properties, demonstrating its effectiveness in inhibiting sperm motility (Haineault et al., 2003).

将来の方向性

Sodium Lauroamphoacetate is one of the oldest and most well-known members of the amphoteric family . The introduction of formulations comprising blends of amphoteric and anionic surfactants is regarded as one of the most significant innovations in personal cleansing products over the past six decades . This can be attributed to the synergistic interaction of anionics and amphoterics, which enables formulators to simultaneously increase the viscosity and foaming ability of cleansers while dramatically decreasing irritation potential to the skin and eyes .

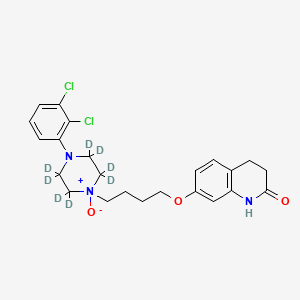

特性

IUPAC Name |

sodium;2-[1-(2-hydroxyethyl)-2-undecyl-4,5-dihydroimidazol-1-ium-1-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34N2O3.Na/c1-2-3-4-5-6-7-8-9-10-11-17-19-12-13-20(17,14-15-21)16-18(22)23;/h21H,2-16H2,1H3;/q;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFQBFCSVHWJVNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC1=NCC[N+]1(CCO)CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34N2NaO3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40745448 | |

| Record name | sodium;2-[1-(2-hydroxyethyl)-2-undecyl-4,5-dihydroimidazol-1-ium-1-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium lauroamphoacetate | |

CAS RN |

156028-14-7 | |

| Record name | sodium;2-[1-(2-hydroxyethyl)-2-undecyl-4,5-dihydroimidazol-1-ium-1-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B584967.png)